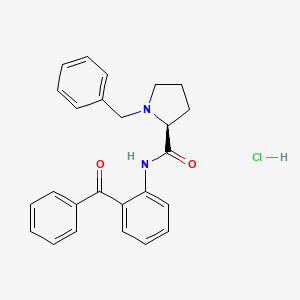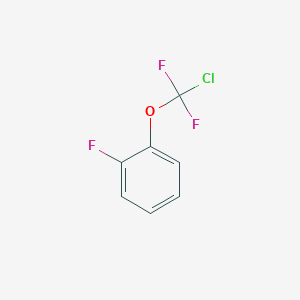![molecular formula C7H5FO2 B3104402 5-Fluorobenzo[d][1,3]dioxole CAS No. 147900-49-0](/img/structure/B3104402.png)
5-Fluorobenzo[d][1,3]dioxole
Overview
Description
5-Fluorobenzo[d][1,3]dioxole is a chemical compound that is part of the dioxole family . Dioxoles are used in the synthesis of metal-organic frameworks (MOFs), which have a wide range of applications . 5-Fluorobenzo[d][1,3]dioxole is a key component in the synthesis of these MOFs .
Synthesis Analysis
The synthesis of dioxole functionalized metal-organic frameworks (MOFs) involves the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions . This process yields either an isoreticular metal-organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .Molecular Structure Analysis
The structure of all three MOFs has been determined by single-crystal X-ray diffraction studies . MOF-1-dioxole reveals that the dioxole group binds to the Zn(II) ions, while there is no such binding in IRMOF-1-dioxole or BMOF-2-dioxole, hence preserving the parent topology of these frameworks .Chemical Reactions Analysis
The chemical reactions involving 5-Fluorobenzo[d][1,3]dioxole are primarily centered around its use in the synthesis of metal-organic frameworks (MOFs) . The reactions involve the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions .Physical And Chemical Properties Analysis
The physical properties of dioxole functionalized metal-organic frameworks (MOFs) are quite diverse . Thermal gravimetric analysis and gas sorption studies reveal quite different physical properties for each of these functionalized MOFs .Scientific Research Applications
Synthesis of Boronic Acid Derivatives
5-Fluorobenzo[d][1,3]dioxole can be used to synthesize boronic acid derivatives. For instance, (4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid is a compound that can be synthesized from 5-Fluorobenzo[d][1,3]dioxole . This compound has a molecular weight of 183.93 and is typically stored under an inert atmosphere at 2-8°C .
Metal-Organic Frameworks (MOFs)
5-Fluorobenzo[d][1,3]dioxole can be used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) . When combined with Zn(II) under solvothermal conditions, it yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) . These MOFs have different physical properties, which can be studied using thermal gravimetric analysis and gas sorption studies .
Ligand Synthesis
5-Fluorobenzo[d][1,3]dioxole can be used in the synthesis of ligands . In one study, noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .
Future Directions
The future directions for the research and application of 5-Fluorobenzo[d][1,3]dioxole could involve its continued use in the synthesis of metal-organic frameworks (MOFs), given their wide range of applications . Additionally, the total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines represents another promising area of research .
Mechanism of Action
Target of Action
5-Fluorobenzo[d][1,3]dioxole is a complex compound with potential applications in various fields. Related compounds, such as dioxole functionalized metal–organic frameworks (mofs), have been reported to interact with metal ions like zn(ii) .
Mode of Action
It’s known that dioxole functionalized mofs can bind to zn(ii) ions . This interaction could potentially alter the properties of the target, leading to changes in its function or structure.
Biochemical Pathways
Related compounds have been used in the synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . These alkaloids are known to interact with various biochemical pathways, suggesting that 5-Fluorobenzo[d][1,3]dioxole may have similar effects.
Pharmacokinetics
It’s known that the compound should be stored under inert atmosphere at 2-8℃ to maintain its stability .
Result of Action
Related compounds have shown anticancer activity against various cancer cell lines , suggesting that 5-Fluorobenzo[d][1,3]dioxole may have similar effects.
Action Environment
The action of 5-Fluorobenzo[d][1,3]dioxole can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it needs to be stored under an inert atmosphere at 2-8℃ . Other environmental factors, such as pH and the presence of other compounds, could also potentially influence its action, efficacy, and stability.
properties
IUPAC Name |
5-fluoro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPUMFAGCOLKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorobenzo[d][1,3]dioxole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






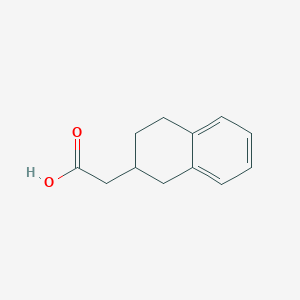
![3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3104352.png)
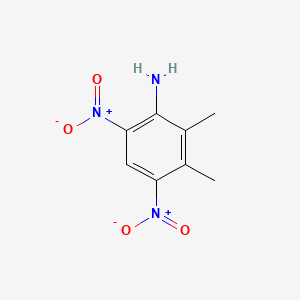
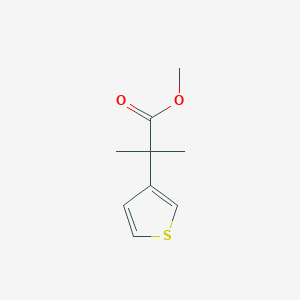
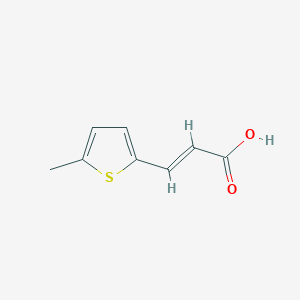

![N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B3104392.png)
